Cas no 84823-08-5 (isopropyl [2(S)-(3aalpha,4alpha,7alpha,7aalpha)]-[3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]carbamate)

isopropyl [2(S)-(3aalpha,4alpha,7alpha,7aalpha)]-[3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]carbamate structure
84823-08-5 structure
Product name:isopropyl [2(S)-(3aalpha,4alpha,7alpha,7aalpha)]-[3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]carbamate
CAS No:84823-08-5
MF:C18H23N3O7
MW:393.39112496376
CID:725471

isopropyl [2(S)-(3aalpha,4alpha,7alpha,7aalpha)]-[3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]-,1,1-dimethylethyl ester, [2(S)-(3aa,4a,7a,7aa)]- (9CI)
    • isopropyl [2(S)-(3aalpha,4alpha,7alpha,7aalpha)]-[3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]carbamate
    • [(S)-3-Amino-1-[[[(1,3,3aalpha,4,7,7aalpha-hexahydro-1,3-dioxo-4alpha,7alpha-methano-2H-isoindol)-2-yl]oxy]carbonyl]-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester
    • CID 102438344
    • [(S)-3-Amino-1-[[[(1,3,3aα,4,7,7aα-hexahydro-1,3-dioxo-4α,7α-methano-2H-isoindol)-2-yl]oxy]carbonyl]-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester
    • Einecs 284-223-0
    • Isopropyl (2(S)-(3aalpha,4alpha,7alpha,7aalpha))-(3-amino-1-(((1,3,3A,4,7,7A-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy)carbonyl)-3-oxopropyl)carbamate
    • Carbamic acid, [3-amino-1-[[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]carbonyl]-3-oxopropyl]-, 1,1-dimethylethyl ester, [2(S)-(3aα,4α,7α,7aα)]- (9CI)
    • Inchi: 1S/C18H23N3O7/c1-18(2,3)27-17(26)20-10(7-11(19)22)16(25)28-21-14(23)12-8-4-5-9(6-8)13(12)15(21)24/h4-5,8-10,12-13H,6-7H2,1-3H3,(H2,19,22)(H,20,26)/t8-,9+,10-,12-,13+/m0/s1
    • InChI Key: FSZZDNGUKBQVSZ-CWUQZGLOSA-N
    • SMILES: O(C([C@H](CC(N)=O)NC(=O)OC(C)(C)C)=O)N1C([C@@H]2[C@@H]3C=C[C@@H](C3)[C@@H]2C1=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 740
  • Topological Polar Surface Area: 145

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • pka: 10.71±0.46(Predicted)

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd